molecular formula C11H11N3O2 B3031444 4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole CAS No. 356774-46-4

4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole

Cat. No. B3031444
CAS RN: 356774-46-4
M. Wt: 217.22 g/mol
InChI Key: AFSOJQIZEZLKCK-UHFFFAOYSA-N
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Description

The compound “4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole” is a derivative of 3,4-dihydroisoquinolin-2(1H)-yl compounds . These compounds are known to have pharmaceutical properties and are used in the treatment of cognitive impairment associated with Parkinson’s disease or schizophrenia .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl compounds involves a modified Strecker synthesis . This process includes the reaction between 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide in the presence of silica-supported sulfuric acid in MeCN at room temperature .


Molecular Structure Analysis

The molecular structure of these compounds is complex. For example, in the case of the compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile, molecules interact via C–H⋯N and C–H⋯π contacts to form zig-zag ribbons that run along the a-axis and stack along the c-axis, connected by van der Waals interactions .

Scientific Research Applications

Inhibitor of Aldo-Keto Reductase AKR1C3

The compound has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer . The compound showed good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate .

Antitumor Activity

Compounds with a similar structure, such as quinazolin-4(1H)-ones, have been found to exhibit antitumor activity . It’s possible that “4-(3,4-dihydro-1H-isoquinolin-2-yl)-1,2,5-oxadiazol-3-one” might have similar properties.

Antioxidant Activity

Quinazolin-4(1H)-ones, which share a similar core structure, have been found to have antioxidant properties . This suggests that “4-(3,4-dihydro-1H-isoquinolin-2-yl)-1,2,5-oxadiazol-3-one” might also have antioxidant activity.

Antibacterial and Antifungal Activity

Again, quinazolin-4(1H)-ones have been found to have antibacterial and antifungal properties . This suggests that “4-(3,4-dihydro-1H-isoquinolin-2-yl)-1,2,5-oxadiazol-3-one” might also have these properties.

Anticonvulsant Activity

Quinazolin-4(1H)-ones have been found to have anticonvulsant properties . This suggests that “4-(3,4-dihydro-1H-isoquinolin-2-yl)-1,2,5-oxadiazol-3-one” might also have these properties.

Antihypertensive Activity

Quinazolin-4(1H)-ones have been found to have antihypertensive properties . This suggests that “4-(3,4-dihydro-1H-isoquinolin-2-yl)-1,2,5-oxadiazol-3-one” might also have these properties.

Mechanism of Action

The compounds of this class are positive allosteric modulators (PAMs) of the dopamine 1 receptor (D1). They are useful for the treatment of conditions in which D1 plays a role such as Parkinson’s disease and schizophrenia .

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-1,2,5-oxadiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11-10(12-16-13-11)14-6-5-8-3-1-2-4-9(8)7-14/h1-4H,5-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSOJQIZEZLKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NONC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362839
Record name 4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole

CAS RN

356774-46-4
Record name 4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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